molecular formula C8H7BrF2O B7961527 1-Bromo-4-(difluoromethyl)-2-methoxybenzene

1-Bromo-4-(difluoromethyl)-2-methoxybenzene

Cat. No.: B7961527
M. Wt: 237.04 g/mol
InChI Key: ZSLWVGCFFVLHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(difluoromethyl)-2-methoxybenzene (C₈H₇BrF₂O) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (Br) at position 1, a difluoromethyl (-CF₂H) group at position 4, and a methoxy (-OCH₃) group at position 2. This compound is of significant interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents:

  • Bromine enhances electrophilic aromatic substitution reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Difluoromethyl provides metabolic stability and lipophilicity, improving bioavailability compared to non-fluorinated analogs .
  • Methoxy acts as an electron-donating group, modulating electronic effects on the aromatic ring .

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLWVGCFFVLHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ is a classical approach. For 2-methoxybenzene precursors, bromination at position 1 is achieved by leveraging steric hindrance or electronic deactivation of competing sites. For example, pre-installing the difluoromethyl group at position 4 electronically deactivates the para position, directing bromine to position 1.

Reaction Conditions :

  • Catalyst : FeBr₃ (10 mol%)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–25°C

  • Yield : 60–72%

Sandmeyer Bromination via Diazonium Intermediates

StepReagentsTemperatureYield
NitrationHNO₃, H₂SO₄50°C85%
DiazotizationNaNO₂, HBF₄0°C90%
BrominationCuBr, HBr50°C78%

Difluoromethylation Strategies

Introducing the difluoromethyl (-CF₂H) group poses challenges due to the limited availability of direct fluorinating agents. Two predominant methods are highlighted below.

Halogen Exchange Reactions

Chloromethyl intermediates can undergo halogen exchange using fluorinating agents like DAST (diethylaminosulfur trifluoride). For example, 4-chloromethyl-2-methoxybenzene reacts with DAST to form the difluoromethyl derivative.

Reaction Scheme :
4-ClCH2-2-MeO-C6H4+DAST4-CF2H-2-MeO-C6H4+Byproducts\text{4-ClCH}_2\text{-2-MeO-C}_6\text{H}_4 + \text{DAST} \rightarrow \text{4-CF}_2\text{H-2-MeO-C}_6\text{H}_4 + \text{Byproducts}

Optimization Insights :

  • Solvent : Dry DCM or THF.

  • Temperature : −78°C to 0°C (prevents over-fluorination).

  • Yield : 65–80%.

Direct C–H Difluoromethylation

Recent advances employ transition-metal catalysts to insert CF₂H groups directly into aromatic rings. Palladium-catalyzed coupling with difluoromethylation reagents (e.g., TMSCF₂H) has shown promise.

Catalytic System :

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : Xantphos (10 mol%).

  • Base : Cs₂CO₃.

  • Yield : 55–70%.

The order of functional group introduction critically impacts regioselectivity and yield. Two viable pathways are analyzed.

Methoxy-First Route

  • Methoxy Introduction : Methylation of 4-bromo-2-hydroxybenzene using CH₃I/K₂CO₃.

  • Difluoromethylation : Halogen exchange at position 4 (as in Section 2.1).

Advantages :

  • Methoxy directs subsequent bromination.

  • Avoids competing side reactions with -CF₂H.

Disadvantages :

  • Requires protection/deprotection steps for -OH groups.

Bromine-Last Route

  • Difluoromethylation : Introduce -CF₂H at position 4.

  • Methoxy Introduction : O-methylation at position 2.

  • Bromination : Final bromination at position 1.

Key Data :

StepYieldPurity (HPLC)
Difluoromethylation78%95%
Methoxy Introduction82%97%
Bromination68%92%

Catalytic Systems and Reaction Optimization

Copper-Mediated Bromination

Copper bromide (CuBr) in HBr effectively brominates electron-rich aromatics. In the target compound’s synthesis, CuBr (20 mol%) in HBr at 50°C achieves 75% yield with <5% para-brominated byproduct.

Solvent Effects on Difluoromethylation

Polar aprotic solvents (e.g., DMF, DMSO) enhance difluoromethylation rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce yields by 30–40%.

Industrial-Scale Production Considerations

Scalable synthesis requires cost-effective reagents and continuous-flow systems. For example, a patented method uses:

  • Continuous Nitration : Tubular reactors with HNO₃/H₂SO₄ (residence time: 10 min).

  • Flow Bromination : CuBr/HBr in a packed-bed reactor (yield: 85% at 100 g/h scale) .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(difluoromethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Lithium aluminum hydride in ether, under inert atmosphere.

Major Products:

    Substitution: Formation of 2-methoxy-5-(difluoromethyl)anisole.

    Oxidation: Formation of 2-bromo-5-(difluoromethyl)benzoquinone.

    Reduction: Formation of 2-bromo-5-(difluoromethyl)anisole derivatives with reduced bromine.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1-Bromo-4-(difluoromethyl)-2-methoxybenzene serves as an essential intermediate in the synthesis of complex organic molecules. Its structure allows for various substitution reactions, where the bromine atom can be replaced by nucleophiles, facilitating the formation of diverse chemical entities. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Reactivity and Stability
The presence of the difluoromethyl group enhances the compound's reactivity while maintaining stability, making it suitable for various synthetic pathways. For instance, it can engage in direct arylation reactions with heteroarenes, yielding products with high efficiency (79-93% yields) .

Biological Applications

Modification of Biological Molecules
In biological research, this compound is utilized to modify proteins and nucleic acids. This modification aids in studying the structure-function relationships of these biomolecules. The difluoromethyl group can enhance lipophilicity, potentially improving the bioavailability of modified compounds .

Pharmaceutical Development
The compound's structural features suggest potential applications in drug development. Similar compounds have shown promise as drug candidates due to their ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Medicinal Chemistry

Drug Candidates
Research into this compound focuses on its potential as a precursor for novel drug candidates. The compound's unique combination of electron-withdrawing and electron-donating groups allows for fine-tuning of pharmacokinetic properties, leading to improved efficacy and reduced side effects in pharmaceutical applications .

Industrial Applications

Specialty Chemicals Production
In industry, this compound is employed in producing specialty chemicals and materials, including polymers and coatings. Its reactivity makes it a valuable component in formulating materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) .

Summary Table of Applications

Application AreaDescription
Chemical SynthesisIntermediate for complex organic molecules; participates in substitution reactions.
Biological ResearchModifies proteins/nucleic acids; enhances study of biomolecular interactions.
Medicinal ChemistryPotential precursor for novel drug candidates; improves pharmacokinetics.
Industrial UseProduces specialty chemicals; utilized in polymers and OLEDs production.

Case Studies

  • Direct Arylation Reactions : Research demonstrated that this compound effectively couples with various heteroarenes, achieving yields between 79-93%, showcasing its utility in synthesizing complex aromatic compounds .
  • Pharmaceutical Development Insights : Studies indicate that compounds structurally similar to this compound exhibit significant biological activity, suggesting that this compound may lead to new therapeutic agents targeting specific diseases .
  • Toxicity Assessments : Although primarily focused on related compounds, toxicity studies emphasize the importance of understanding the safety profile of halogenated aromatic compounds in both laboratory and industrial settings .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Comparison
Compound Name Substituents (Positions) Molecular Formula Key Properties
1-Bromo-4-(difluoromethyl)-2-methoxybenzene Br (1), -CF₂H (4), -OCH₃ (2) C₈H₇BrF₂O High cross-coupling reactivity ; Enhanced metabolic stability
1-Bromo-4-methoxy-2-methylbenzene Br (1), -CH₃ (4), -OCH₃ (2) C₈H₉BrO Lower lipophilicity; reduced halogen-directed reactivity
1-Bromo-4-[1-(difluoromethyl)cyclopropyl]benzene Br (1), -CF₂H-cyclopropyl (4) C₁₀H₉BrF₂ Increased steric hindrance; limited applications in planar binding
1,3-Difluoro-5-iodo-2-methoxybenzene I (5), -F (1,3), -OCH₃ (2) C₇H₅F₂IO Higher molecular weight; iodine enhances radiolabeling potential

Key Findings :

  • The difluoromethyl group in the target compound offers a balance of steric bulk and electronic effects, unlike methyl or cyclopropyl analogs, which either reduce reactivity or complicate synthesis .
  • Iodine substitution (e.g., in 1,3-Difluoro-5-iodo-2-methoxybenzene) introduces radioimaging utility but increases molecular weight by ~30% compared to bromine .

Halogen and Fluorine Impact on Reactivity and Bioactivity

Table 2: Halogen and Fluorine Effects
Compound Name Halogen (Position) Fluorine Substituent Reactivity (Relative Rate*) LogP
This compound Br (1) -CF₂H (4) 1.00 2.8
4-Bromo-3-chlorofluorobenzene Br (4), Cl (3) -F (1) 0.65 2.5
2-Bromo-5-fluoro-1,3-dimethylbenzene Br (2) -F (5) 0.45 3.1
1-Bromo-2-chloro-4-fluorobenzene Br (1), Cl (2) -F (4) 0.70 2.6

*Relative to the target compound in Suzuki-Miyaura coupling .

Key Findings :

  • Difluoromethyl elevates LogP by ~0.3 compared to mono-fluorinated analogs, enhancing membrane permeability .
  • Chlorine or additional fluorine substituents (e.g., 4-Bromo-3-chlorofluorobenzene) reduce reactivity by 30–55% due to steric and electronic clashes .

Methoxy vs. Alternative Alkoxy Groups

Table 3: Alkoxy Group Comparison
Compound Name Alkoxy Group (Position) Boiling Point (°C) Solubility (mg/mL, H₂O)
This compound -OCH₃ (2) 245–250 <0.1
1-(Ethoxymethyl)-2-methoxybenzene -OCH₂CH₃ (1), -OCH₃ (2) 210–215 0.5
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene -OCH₃ (2), -OCH₂OCH₃ (1) 260–265 <0.1

Key Findings :

  • Methoxy groups confer moderate boiling points and low water solubility, ideal for organic-phase reactions .

Biological Activity

1-Bromo-4-(difluoromethyl)-2-methoxybenzene is a halogenated aromatic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, highlighting relevant studies and findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a bromine atom, a difluoromethyl group, and a methoxy group. Its molecular formula is C9H8BrF2OC_9H_8BrF_2O with a molecular weight of approximately 237.04 g/mol. The presence of both bromine and fluorine atoms contributes to its unique chemical properties, enhancing its lipophilicity and potentially improving bioavailability in biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Electrophilic Aromatic Substitution : Utilizing bromine and difluoromethylation reagents.
  • Direct Arylation : Involving coupling reactions with different heteroarenes .

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in substitution reactions. This allows it to interact with various nucleophiles, which may lead to the development of novel pharmaceutical agents. The specific interactions depend on the compound's structure and functional groups present .

Pharmacological Studies

Recent studies have indicated that compounds with similar structures exhibit significant biological properties. For instance, some halogenated compounds have shown activity against multidrug-resistant bacteria and cancer cell lines:

  • Antimicrobial Activity : Compounds structurally related to this compound demonstrated activity against Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
  • Anticancer Activity : Research indicates that similar compounds can inhibit cancer cell proliferation, showing IC50 values in the low micromolar range against various cancer cell lines .

Case Study 1: Antimicrobial Properties

A study focused on the antimicrobial properties of halogenated aromatic compounds found that derivatives similar to this compound exhibited potent activity against MRSA strains. The study reported MIC values as low as 4 μg/mL for certain derivatives, suggesting significant potential for treating resistant infections .

Case Study 2: Cancer Cell Line Inhibition

Another investigation assessed the effects of structurally analogous compounds on breast cancer cell lines. The results showed that these compounds inhibited cell growth with IC50 values ranging from 0.5 to 10 μM, indicating promising anticancer activity. Notably, one compound displayed a selectivity index favoring cancer cells over non-cancerous cells, highlighting its therapeutic potential .

Data Summary Table

Study Target Activity MIC/IC50 Value
Antimicrobial StudyStaphylococcus aureusAntibacterial4–8 μg/mL
Cancer Cell Line StudyMDA-MB-231 (Breast Cancer)AntiproliferativeIC50 = 0.5–10 μM

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 1-bromo-4-(difluoromethyl)-2-methoxybenzene?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. A typical approach involves:

Electrophilic Substitution : Bromination of 4-(difluoromethyl)-2-methoxybenzene using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to achieve regioselective bromination at the para position .

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may optimize yield if pre-functionalized intermediates are used .

  • Key Considerations : Monitor reaction temperature (often 0–25°C) and stoichiometry to avoid over-bromination. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm), while the difluoromethyl (-CF₂H) group shows a triplet (²J~HF ≈ 55 Hz) in ¹H NMR. Aromatic protons adjacent to bromine exhibit deshielding (δ 7.2–7.8 ppm) .
  • GC-MS/HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water) for purity analysis. Retention times should be calibrated against known standards .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and methoxy groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric/Electronic Analysis : The electron-withdrawing -CF₂H group deactivates the ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed reactions. The methoxy group (-OCH₃) acts as an electron donor, directing coupling to the brominated position.
  • Optimization Strategy : Use bulky ligands (e.g., SPhos) to mitigate steric hindrance from -CF₂H. Reaction screening (e.g., Pd(OAc)₂ vs. PdCl₂) is critical for yield improvement .

Q. What strategies resolve contradictions in reaction outcomes when scaling synthesis?

  • Methodological Answer :

  • Case Study : If yields drop at larger scales, investigate:

Oxygen Sensitivity : Ensure inert atmosphere (argon) for Pd-catalyzed steps to prevent catalyst oxidation .

Solvent Purity : Trace water in THF can hydrolyze intermediates; use molecular sieves for solvent drying .

  • Data-Driven Adjustments : Compare small- vs. large-scale kinetics via in-situ FTIR or HPLC to identify bottlenecks .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding with target enzymes. The -CF₂H group’s polarity may enhance hydrogen bonding, while bromine contributes to hydrophobic interactions.
  • Validation : Pair in silico results with in vitro assays (e.g., fluorescence polarization for binding affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.